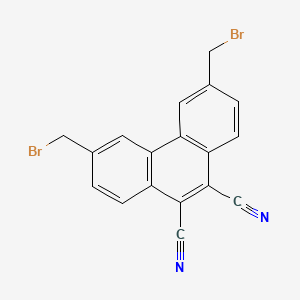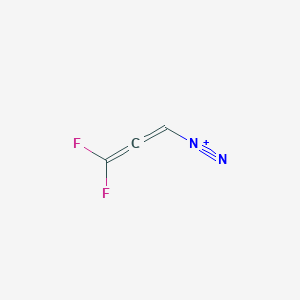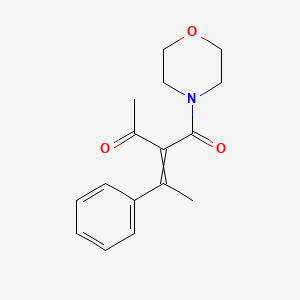![molecular formula C12H25NO3S B14210047 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- CAS No. 819849-88-2](/img/structure/B14210047.png)
1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- is a chemical compound with a complex structure that includes a sulfonic acid group and a cyclohexylamine derivative.
Métodos De Preparación
The synthesis of 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- typically involves the reaction of 3-aminopropanesulfonic acid with 3,3,5-trimethylcyclohexylamine. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions may involve the conversion of the sulfonic acid group to a sulfonate or other reduced forms.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- involves its interaction with specific molecular targets. It is known to inhibit the interaction of amyloid-beta peptides with endogenous glycosaminoglycans, thereby preventing the formation of beta-sheets. This action is particularly relevant in the context of Alzheimer’s disease, where the compound helps to reduce amyloid plaque formation .
Comparación Con Compuestos Similares
Similar compounds to 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- include:
3-Amino-1-propanesulfonic acid: Known for its neurological effects similar to gamma-aminobutyric acid (GABA).
Homotaurine: A compound with similar structural features and applications in neurological research.
Tramiprosate: Another compound studied for its potential in treating Alzheimer’s disease due to its ability to interact with amyloid-beta peptides. Compared to these compounds, 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- is unique in its specific structural modifications that enhance its stability and efficacy in various applications
Propiedades
Número CAS |
819849-88-2 |
|---|---|
Fórmula molecular |
C12H25NO3S |
Peso molecular |
263.40 g/mol |
Nombre IUPAC |
3-[(3,3,5-trimethylcyclohexyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H25NO3S/c1-10-7-11(9-12(2,3)8-10)13-5-4-6-17(14,15)16/h10-11,13H,4-9H2,1-3H3,(H,14,15,16) |
Clave InChI |
YTGAYYCRZJQJNU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)C)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)

![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)
![3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14209983.png)
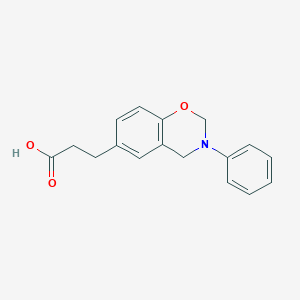
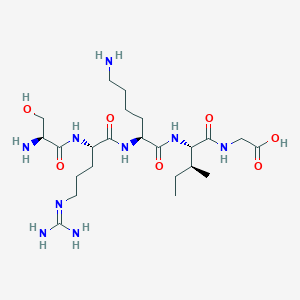
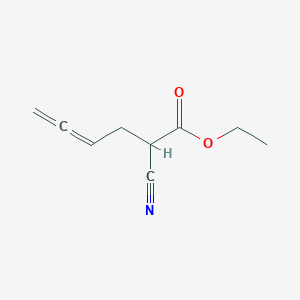
![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)
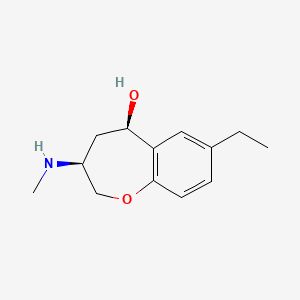

![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
